
4-(3-(1-Methyl-1h-pyrazol-4-yl)acryloyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(1-Methyl-1H-pyrazol-4-yl)acryloyl)piperazin-2-one is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a pyrazole ring attached to an acrylamide moiety, which is further connected to a piperazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-Methyl-1H-pyrazol-4-yl)acryloyl)piperazin-2-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Acrylamide Formation: The acrylamide moiety is introduced by reacting the pyrazole derivative with acryloyl chloride in the presence of a base such as triethylamine.
Piperazine Attachment: The final step involves the reaction of the acrylamide derivative with piperazine under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction times, and temperatures, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(1-Methyl-1H-pyrazol-4-yl)acryloyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the acrylamide moiety.
Substitution: Substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-(3-(1-Methyl-1H-pyrazol-4-yl)acryloyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-(1-Methyl-1H-pyrazol-4-yl)acryloyl)piperazin-2-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The piperazine ring can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar biological activities.
3-Methyl-1-phenyl-5-pyrazolone: A pyrazole derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
4-(3-(1-Methyl-1H-pyrazol-4-yl)acryloyl)piperazin-2-one is unique due to its combination of a pyrazole ring, acrylamide moiety, and piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C11H14N4O2 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
4-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]piperazin-2-one |
InChI |
InChI=1S/C11H14N4O2/c1-14-7-9(6-13-14)2-3-11(17)15-5-4-12-10(16)8-15/h2-3,6-7H,4-5,8H2,1H3,(H,12,16)/b3-2+ |
Clé InChI |
ZEKWYTBBWIRGHF-NSCUHMNNSA-N |
SMILES isomérique |
CN1C=C(C=N1)/C=C/C(=O)N2CCNC(=O)C2 |
SMILES canonique |
CN1C=C(C=N1)C=CC(=O)N2CCNC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


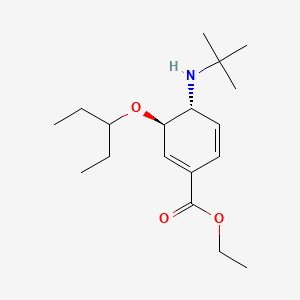

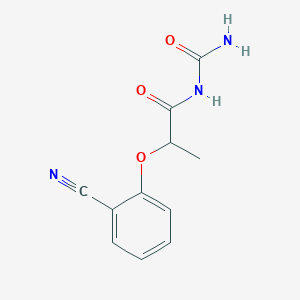
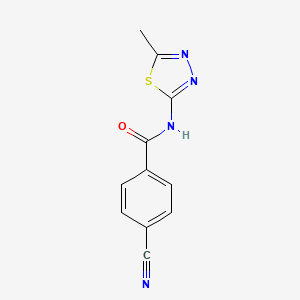
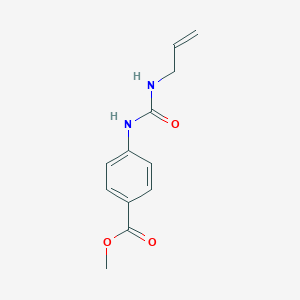
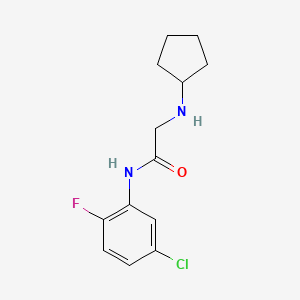

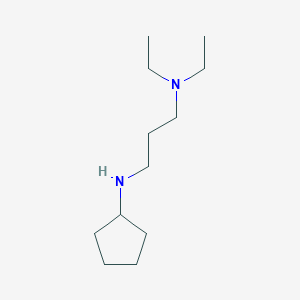
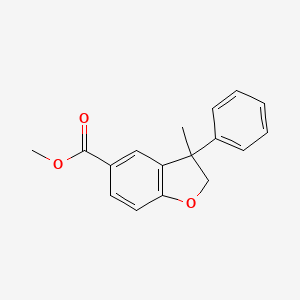
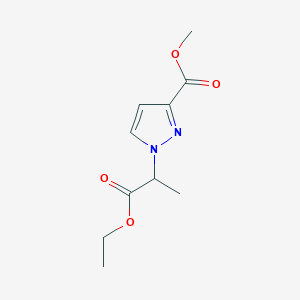
![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
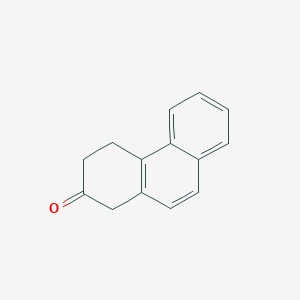
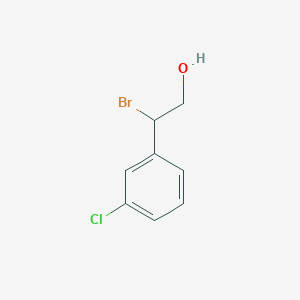
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
